molecular formula C16H23N3OS B5343547 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine

1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine

货号 B5343547
分子量: 305.4 g/mol
InChI 键: QLOFGKSGTMGQGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has been investigated for its potential therapeutic applications in various B-cell malignancies, autoimmune disorders, and inflammatory diseases.

作用机制

TAK-659 works by inhibiting the 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine enzyme, which is a crucial component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and survival of B cells, and its dysregulation has been implicated in various diseases. By inhibiting this compound, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on this compound, with minimal off-target effects. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of malignant B cells, reduce inflammation, and improve lung function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory effect on 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, its favorable pharmacokinetic profile, and its potential for therapeutic applications in various diseases. However, TAK-659 also has some limitations, including its potential for off-target effects, its toxicity profile, and the need for further investigation to determine its optimal dosage and treatment regimen.

未来方向

There are several future directions for the research and development of TAK-659. These include:
1. Further investigation of the optimal dosage and treatment regimen for TAK-659 in various diseases.
2. Investigation of the potential combination therapies with TAK-659 to enhance its therapeutic efficacy.
3. Evaluation of the safety and toxicity profile of TAK-659 in preclinical and clinical studies.
4. Investigation of the potential biomarkers for predicting the response to TAK-659 treatment.
5. Further investigation of the mechanism of action of TAK-659 and its downstream signaling pathways.
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its potent and selective inhibitory effect on 1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine, favorable pharmacokinetic profile, and potential for combination therapies make it an attractive candidate for further investigation. However, further research is needed to determine its optimal dosage and treatment regimen, evaluate its safety and toxicity profile, and investigate its mechanism of action and downstream signaling pathways.

合成方法

The synthesis of TAK-659 involves a series of chemical reactions, including the condensation of 2-methoxyethylamine with 2-bromoethylthiophene, followed by the cyclization of the resulting intermediate with 1-(piperidin-4-yl) piperidine. The final product is obtained through a purification process using chromatography techniques.

科学研究应用

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases. In B-cell malignancies, TAK-659 has shown promising results in inhibiting the growth and survival of malignant B cells, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been investigated for its potential to modulate the immune system and reduce inflammation in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has also been studied in inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential for reducing airway inflammation and improving lung function.

属性

IUPAC Name

1-[[5-[1-(2-methoxyethyl)imidazol-2-yl]thiophen-3-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-20-10-9-19-8-5-17-16(19)15-11-14(13-21-15)12-18-6-3-2-4-7-18/h5,8,11,13H,2-4,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOFGKSGTMGQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2=CC(=CS2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。